Thiomorpholinen
Thiomorpholines are a class of organic compounds containing a secondary amine group and a sulfur atom in their molecular structure. These molecules exhibit unique chemical properties due to the presence of both nitrogen and sulfur functionalities, making them versatile intermediates in synthetic chemistry. Thiomorpholine derivatives can be synthesized through various reactions such as amidation or sulfonation processes, offering researchers multiple routes for functionalization.
Thiomorpholines are particularly useful in pharmaceuticals, where they serve as precursors to drugs with specific biological activities. Their ability to form hydrogen bonds and interact with biomolecules makes them valuable tools in drug discovery and development. Additionally, thiomorpholine compounds have applications in agrochemicals, acting as fungicides or herbicides due to their selective toxicity against certain plant pathogens.
In analytical chemistry, these compounds are also utilized as solvents or reagents for improving the detection of specific analytes. The unique properties of thiomorpholines make them indispensable in various research and industrial settings, contributing significantly to the advancement of chemical technology.

Struktur | Chemischer Name | CAS | MF |
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methyl 2-(thiomorpholin-3-yl)acetate | 171351-30-7 | C7H13NO2S |
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(1S,4R)-2-thia-5-azabicyclo2.2.1heptane | 1932269-78-7 | C5H9NS |
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4-(cyclohex-3-ene-1-carbonyl)thiomorpholine | 1258685-48-1 | C11H17NOS |
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(2R)-2-methylthiomorpholine | 911306-98-4 | C5H11NS |
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1-Propanone, 1-(3-thiomorpholinyl)- | 1602704-40-4 | C7H13NOS |
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ethyl 2-(thiomorpholin-3-yl)acetate | 149377-43-5 | C8H15NO2S |
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(3R)-3-methylthiomorpholine | 1286768-94-2 | C5H11NS |
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3-methanesulfonylthiomorpholine | 1333919-17-7 | C5H11NO2S2 |
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methyl 2-(thiomorpholin-3-yl)acetate hydrochloride | 1333933-79-1 | |
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4-(but-3-yn-1-yl)-2,6-dimethylthiomorpholine, Mixture of diastereomers | 1338983-44-0 | C10H17NS |
Verwandte Literatur
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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